molecular formula C18H22S3 B14514785 3,3'-Sulfanediylbis(2,4,6-trimethylbenzene-1-thiol) CAS No. 63398-38-9

3,3'-Sulfanediylbis(2,4,6-trimethylbenzene-1-thiol)

Cat. No.: B14514785
CAS No.: 63398-38-9
M. Wt: 334.6 g/mol
InChI Key: LWYZQRGEIOLDKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’-Sulfanediylbis(2,4,6-trimethylbenzene-1-thiol) is an organic compound characterized by the presence of sulfur and aromatic rings. It is known for its unique chemical structure, which includes two benzene rings substituted with methyl groups and connected by a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Sulfanediylbis(2,4,6-trimethylbenzene-1-thiol) typically involves the reaction of 2,4,6-trimethylbenzene-1-thiol with sulfur or sulfur-containing reagents. One common method is the nucleophilic substitution reaction where the thiol group acts as a nucleophile, attacking a sulfur-containing electrophile .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

3,3’-Sulfanediylbis(2,4,6-trimethylbenzene-1-thiol) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,3’-Sulfanediylbis(2,4,6-trimethylbenzene-1-thiol) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-Sulfanediylbis(2,4,6-trimethylbenzene-1-thiol) involves its interaction with molecular targets through its thiol and aromatic groups. The thiol groups can form disulfide bonds with proteins, affecting their structure and function. The aromatic rings can participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-Sulfanediylbis(2,4,6-trimethylbenzene-1-thiol) is unique due to its dual thiol groups and the presence of multiple methyl groups on the aromatic rings.

Properties

CAS No.

63398-38-9

Molecular Formula

C18H22S3

Molecular Weight

334.6 g/mol

IUPAC Name

2,4,6-trimethyl-3-(2,4,6-trimethyl-3-sulfanylphenyl)sulfanylbenzenethiol

InChI

InChI=1S/C18H22S3/c1-9-7-11(3)17(13(5)15(9)19)21-18-12(4)8-10(2)16(20)14(18)6/h7-8,19-20H,1-6H3

InChI Key

LWYZQRGEIOLDKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1S)C)SC2=C(C=C(C(=C2C)S)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.